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Compound of Interest

Compound Name: 1-Aminomethyl-cyclooctanol
CAS No.: 26228-67-1
Cat. No.: B1486542
Get Quote
. J

Part 1: Strategic Rationale & Chemical Logic
The "Escape from Flatland" Imperative

In modern chemical probe development, the dominance of flat, aromatic-heavy molecules has
led to attrition due to poor solubility and lack of selectivity. 1-Aminomethyl-cyclooctanol (1-
AMC) represents a strategic shift toward sp3-rich scaffolds. Unlike planar aromatics, the
cyclooctyl ring provides a defined three-dimensional volume, while the gem-disubstituted
headgroup (1,1-amino-alcohol) introduces critical conformational constraints.

The Gem-Disubstitution Effect

The defining feature of 1-AMC is the geminal arrangement of the hydroxyl and aminomethyl
groups on the C1 carbon. This architecture induces the Thorpe-Ingold Effect (Gem-Dimethyl
Effect), which:

e Pre-organizes Conformation: Compresses the internal bond angle (

), forcing the external substituents (amine and hydroxyl) closer together.[1] This reduces the
entropic penalty upon binding to a protein target.[1]
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» Facilitates Cyclization: Makes 1-AMC an ideal precursor for spirocyclic libraries (e.g., spiro-
morpholines or spiro-oxazolidinones), which are privileged structures in drug discovery.[1]

Physicochemical Profile

Property Value (Approx.) Impact on Probe Design
Ideal fragment size (Rule of 3
MwW 157.25 Da _
compliant).[1]
Lipophilic enough for
membrane permeability,
cLogP ~1.8-22
balanced by polar headgroup.
[1]
Maximizes 3D complexity;
Fsp3 1.0 (100%) correlates with higher clinical
success rates.[1]
Critical handles for
H-Bond Donors 2 (OH, NH2) derivatization or target

engagement.[1]

Part 2: Applications in Probe Design
Application A: Fragment-Based Drug Discovery (FBDD)

1-AMC serves as a high-value 3D fragment.[1] In FBDD screens, it explores hydrophobic
pockets that flat aromatic fragments cannot fill.[1]

e Mechanism: The cyclooctane ring adopts a "boat-chair" conformation, projecting the polar
amine/hydroxyl motif into specific orientations for hydrogen bonding with active site residues
(e.g., Asp/Glu side chains).

Application B: Scaffold for Diversity-Oriented Synthesis
(DOS)

The primary utility of 1-AMC is as a linchpin for generating spirocyclic chemical probes.[1] By
reacting the 1,2-aminoalcohol motif with bifunctional electrophiles, researchers can generate

rigid spiro-heterocycles.
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o Target Class: These spirocyclic probes are particularly effective against GPCRs and lon
Channels, where the globular shape mimics the natural ligand's spatial occupancy better
than flat inhibitors.

Application C: Bioisosteric Replacement

1-AMC can act as a bioisostere for the cyclohexyl-glycine or adamantane motifs found in
various neuropeptide mimics.[1] The expansion to an 8-membered ring alters the vector of the
substituents slightly, potentially overcoming resistance mutations or improving selectivity
profiles.

Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Aminomethyl-cyclooctanol

Note: This protocol utilizes the Henry Reaction (Nitroaldol) followed by reduction, a robust
pathway for gem-disubstituted amino alcohols.

Reagents: Cyclooctanone, Nitromethane, Triethylamine (EtsN), Lithium Aluminum Hydride
(LiAIH4), THF.

Step-by-Step Methodology:

¢ Nitroaldol Addition:

[¢]

Dissolve Cyclooctanone (10 mmol) in Nitromethane (5 mL, excess).
o Add EtsN (1.0 eq) dropwise at 0°C.[1]
o Stir at room temperature (RT) for 16 hours.

o Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of ketone indicates
formation of 1-(nitromethyl)cyclooctanol.[1]

o Workup: Evaporate excess nitromethane.[1] Dissolve residue in EtOAc, wash with
water/brine.[1] Dry over MgSOa.[1]

¢ Reduction to Amino Alcohol:
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[e]

Safety Warning: LiAlHa is pyrophoric.[1] Perform under Argon/Nitrogen atmosphere.[1]
o Suspend LiAlH4 (3.0 eq) in dry THF (20 mL) at 0°C.

o Add crude 1-(nitromethyl)cyclooctanol (dissolved in THF) dropwise.[1]

o Reflux for 4 hours.[1]

o Quench (Fieser Method): Cool to 0°C. Carefully add: x mL water, x mL 15% NaOH, 3x mL
water (where x = grams of LiAlH4 used).

o Filter the white precipitate.[1] Concentrate the filtrate.

o Purification:

o Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography
(DCM:MeOH:NH4OH 90:9:1).[1]

o Yield: Expect 60-75%.

Protocol 2: Derivatization to Spiro-Morpholine Probe

This reaction creates a conformationally restricted probe scaffold.

Reagents: 1-AMC, Chloroacetyl chloride, Potassium tert-butoxide (KOtBu), THF.[1]

o Acylation: React 1-AMC (1 eq) with Chloroacetyl chloride (1.1 eq) and EtsN (1.2 eq) in DCM
at 0°C to form the chloro-amide intermediate.

o Cyclization: Dissolve intermediate in dry THF. Add KOtBu (1.5 eq) at 0°C. Stir 2h.

o Result: Formation of the spiro-morpholinone.[1] The amide nitrogen can be further alkylated
to introduce a "warhead" (e.g., fluorophore or reactive group).[1]

Part 4: Visualization & Logic Flow[1]
Figure 1: The "Escape from Flatland" Workflow
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This diagram illustrates the strategic transition from flat aromatic fragments to the 3D-rich 1-
AMC scaffold and its subsequent evolution into complex spirocyclic probes.
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Caption: Transformation of the 1-AMC scaffold into bioactive spirocyclic probes via
conformational locking.

Figure 2: Synthetic Pathway & Derivatization

Detailed chemical logic for generating the core scaffold and its downstream probe derivatives.
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Caption: Synthetic tree starting from Cyclooctanone to generate the 1-AMC core and diverse
probe architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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